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A comprehensive analysis of key studies reveals that while the peppery aroma compound

rotundone is a celebrated characteristic in certain wines like Shiraz, its acceptance is far from

universal. Consumer preference is distinctly segmented, with cultural background, age, and

individual sensitivity playing crucial roles in whether this potent molecule is perceived as a

desirable flavor note or an unwelcome taint. This guide synthesizes findings from pivotal

research to provide a comparative overview of rotundone concentration and its correlation with

consumer liking.

Rotundone, a sesquiterpene, is the primary compound responsible for the distinct black

pepper aroma in wine.[1][2] Its perception is highly variable, with a significant portion of the

population, estimated between 20% and 42%, being anosmic, or unable to smell it, even at

high concentrations.[3][4] For those who can perceive it, the response to rotundone is not

uniform, leading to distinct consumer clusters with differing preferences.

Comparative Analysis of Consumer Preference
Studies
Recent studies in France, the United States, China, and Australia have highlighted the

polarizing nature of rotundone. While some consumers, particularly connoisseurs, appreciate

its contribution to wine complexity, others, notably younger and less experienced drinkers, tend
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to reject it. The following table summarizes the quantitative data from these key consumer

preference studies.
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Study & Target
Population

Rotundone
Concentration
(ng/L)

Consumer
Preference
Cluster

Percentage of
Consumers

Key Findings

Geffroy et al.

(2018)French

Consumers

(Duras Wine)

Not specified

(Control)
Anosmic 31%

Anosmic

individuals could

not detect

rotundone.

Moderate Cluster 1 Not Specified

Preferred a

moderate

concentration of

rotundone and

rejected a high

concentration.

Low/None Cluster 2 Not Specified

Comprised

mainly of young

consumers who

preferred the

control wine with

no added

rotundone.

High Cluster 3 Not Specified

Appreciated

peppery wines,

especially at high

concentrations.

Gaby et al.

(2020)U.S.

Consumers

Not applicable Anosmic ~40%

A significant

portion of the

consumer panel

was unable to

detect

rotundone.

> ~56 ng/L Disliking Not Specified A consumer

rejection

threshold was

estimated at ~56
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ng/L for those

who consistently

disliked

rotundone.

Overall, added

rotundone was

generally

disliked.

Williamson et al.

(2012)Chinese &

Australian

Consumers

Not specified
Liking "Black

Pepper"
20% (Chinese)

One of three

identified

consumer

clusters in both

populations

showed a

preference for

wines with "black

pepper"

characteristics.

Experimental Protocols
The methodologies employed in these studies are crucial for understanding the basis of their

findings. The quantification of rotundone and the assessment of consumer preference involve

distinct and highly specialized procedures.

Rotundone Quantification
The analysis of rotundone in wine is typically performed using Gas Chromatography-Mass

Spectrometry (GC-MS). Due to the very low concentrations of rotundone, a pre-concentration

step is necessary. Common methods include:

Solid Phase Extraction (SPE): Wine is passed through a solid sorbent which retains

rotundone, which is then eluted with a solvent.

Solid Phase Microextraction (SPME): A coated fiber is exposed to the wine's headspace or

directly to the liquid to adsorb volatile compounds, including rotundone.
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Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent is used to

extract rotundone from the wine sample.

To ensure accuracy, a technique called Stable Isotope Dilution Analysis (SIDA) is often

employed. This involves adding a known amount of a labeled version of rotundone (d5-

rotundone) to the wine sample as an internal standard before extraction. The ratio of the

natural and labeled rotundone is then measured by GC-MS to precisely quantify the

concentration.

Sensory Analysis and Consumer Preference
Consumer preference studies utilize various sensory evaluation techniques to gauge consumer

liking and rejection of rotundone in wine.

Paired Preference Tests: Participants are presented with two wine samples, one with a

known concentration of rotundone and a control sample without it, and are asked to indicate

which they prefer. This method was used in the Geffroy et al. (2018) study to determine

consumer rejection thresholds.

Hedonic Liking Scales: Consumers rate their liking of a wine on a scale, typically a 9-point

hedonic scale ranging from "dislike extremely" to "like extremely." This approach was part of

the methodology in the Williamson et al. (2012) study to assess preferences among Chinese

and Australian consumers.

Focus Groups: Small groups of consumers discuss their perceptions and attitudes towards a

wine's characteristics in a guided session. Gaby et al. (2020) utilized focus groups to gain

qualitative insights into why some consumers disliked the peppery notes of rotundone.

Detection Threshold Determination: To identify anosmic individuals, a series of wine samples

with increasing concentrations of rotundone are presented to panelists to determine the

lowest concentration at which they can reliably detect the compound.

Experimental Workflow for Assessing Rotundone
Preference
The following diagram illustrates a typical experimental workflow for investigating the

correlation between rotundone concentration and consumer preference in wine.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/product/b192289?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Wine
(Low Rotundone)

Spiking with Rotundone
(Multiple Concentrations)

Quantification of Rotundone
(GC-MS with SIDA)

Consumer Preference Testing
(Paired Tests, Hedonic Scales)

Participant Screening
(Anosmia Testing)

Qualitative Feedback
(Focus Groups)

Statistical Analysis of
Preference Data

Consumer Segmentation
(Identification of Preference Clusters)

Correlation Analysis
(Rotundone Conc. vs. Liking Scores)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ives-openscience.eu [ives-openscience.eu]

2. scispace.com [scispace.com]

3. mdpi.com [mdpi.com]

4. Can a certain concentration of rotundone be undesirable in Duras red wine? A study to
estimate a consumer rejection threshold for the pepper aroma compound - Dialnet
[dialnet.unirioja.es]

To cite this document: BenchChem. [The Pepper Paradox: Rotundone's Impact on Wine
Preference Varies Across Consumer Segments]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b192289#correlation-of-rotundone-
concentration-with-consumer-preference-in-wine]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b192289?utm_src=pdf-body-img
https://www.benchchem.com/product/b192289?utm_src=pdf-custom-synthesis
https://ives-openscience.eu/wp-content/uploads/2023/07/Geffroy_An-overview-of-the-impact.pdf
https://scispace.com/pdf/may-peppery-wines-be-the-spice-of-life-a-review-of-research-2mz791e8cc.pdf
https://www.mdpi.com/2072-6643/12/9/2522
https://dialnet.unirioja.es/servlet/articulo?codigo=6251626
https://dialnet.unirioja.es/servlet/articulo?codigo=6251626
https://dialnet.unirioja.es/servlet/articulo?codigo=6251626
https://www.benchchem.com/product/b192289#correlation-of-rotundone-concentration-with-consumer-preference-in-wine
https://www.benchchem.com/product/b192289#correlation-of-rotundone-concentration-with-consumer-preference-in-wine
https://www.benchchem.com/product/b192289#correlation-of-rotundone-concentration-with-consumer-preference-in-wine
https://www.benchchem.com/product/b192289#correlation-of-rotundone-concentration-with-consumer-preference-in-wine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192289?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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